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Compound of Interest

Compound Name:
4-Bromo-1-(bromomethyl)-2-

chlorobenzene

Cat. No.: B130762 Get Quote

An In-depth Technical Guide: 4-Bromo-1-(bromomethyl)-2-chlorobenzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and professionals in drug development. It details the structural information, physicochemical

properties, synthesis, and reactivity of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a

versatile trifunctional building block in modern organic synthesis. The narrative emphasizes the

causality behind its synthetic utility, providing field-proven insights into its application.

Core Structural and Physicochemical Profile
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic hydrocarbon with the

chemical formula C₇H₅Br₂Cl.[1] Its strategic importance in synthesis arises from the distinct

chemical environments of its three halogen substituents, which allows for selective and

sequential chemical transformations.

Molecular Structure
The molecule consists of a benzene ring substituted with a bromo group at position 4, a

bromomethyl group at position 1, and a chloro group at position 2.

Caption: 2D Structure of 4-Bromo-1-(bromomethyl)-2-chlorobenzene.

Physicochemical and Identification Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b130762?utm_src=pdf-interest
https://www.benchchem.com/product/b130762?utm_src=pdf-body
https://www.benchchem.com/product/b130762?utm_src=pdf-body
https://www.benchchem.com/product/b130762?utm_src=pdf-body
https://www.scbt.com/p/4-bromo-1-bromomethyl-2-chlorobenzene-89720-77-4
https://www.benchchem.com/product/b130762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key properties and identifiers for this compound are summarized below for easy reference.

Property Value Source(s)

IUPAC Name
1-(Bromomethyl)-4-bromo-2-

chlorobenzene
Internal

Synonyms
4-Bromo-1-(bromomethyl)-2-

chloro-benzene
[2]

CAS Number 89720-77-4 [1]

Molecular Formula C₇H₅Br₂Cl [1][3]

Molecular Weight 284.38 g/mol [1][3]

Appearance
Colorless oil or white to off-

white solid
[2][4][5]

Boiling Point
~286.5 °C (Predicted for

isomer)
[4][6]

Density
~1.9 g/cm³ (Predicted for

isomer)
[4][6]

Purity ≥95-97% (Typical) [4][5]

The Principle of Differential Reactivity: A Synthetic
Chemist's Perspective
The paramount value of 4-Bromo-1-(bromomethyl)-2-chlorobenzene in multistep synthesis

lies in the differential reactivity of its two carbon-bromine bonds.[5] This feature is not

accidental; it is a direct consequence of fundamental electronic and steric principles, enabling

chemists to perform selective functionalization.

Benzylic Bromide (C-CH₂Br): This is the most reactive site. The C-Br bond is activated

because the carbon is benzylic. Nucleophilic substitution reactions, whether proceeding

through an Sₙ1 or Sₙ2 mechanism, are highly favored at this position.[5][7] The stability of

the potential benzyl carbocation intermediate (Sₙ1) or the accessibility of the primary carbon
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for backside attack (Sₙ2) makes this site highly susceptible to displacement by a wide range

of nucleophiles.[7]

Aryl Bromide (C-Br on ring): In stark contrast, the bromine atom directly attached to the

aromatic ring is relatively inert to standard nucleophilic substitution. This is due to the high

strength of the sp² C-Br bond and electronic repulsion from the π-system of the ring.

However, this site is primed for powerful C-C and C-N bond-forming reactions via transition-

metal catalysis, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.[5][7]

This predictable hierarchy of reactivity allows for a stepwise synthetic strategy: first, a

nucleophilic substitution at the benzylic position, followed by a metal-catalyzed cross-coupling

at the aryl position.

Reactivity Profile

Primary Reactive Site Secondary Reactive Site

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Benzylic Bromide
(-CH₂Br)

Aryl Bromide
(Ring C-Br)

HIGH REACTIVITY

Nucleophilic Substitution
(e.g., with Amines, Alcohols)

LOW REACTIVITY
(to substitution)

Transition Metal Cross-Coupling
(e.g., Suzuki, Heck)
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Caption: Logical workflow demonstrating the differential reactivity of the compound.

Key Experimental Protocols
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The following protocols are presented as self-validating systems, with clear steps and

justifications for the choice of reagents and conditions.

Protocol 1: Synthesis of 4-Bromo-1-(bromomethyl)-2-
chlorobenzene
This procedure details the conversion of the corresponding benzyl alcohol to the target benzylic

bromide via an Appel reaction. The choice of triphenylphosphine and carbon tetrabromide is a

classic and high-yielding method for this transformation, avoiding the harsh acidic conditions of

other brominating agents.

Reaction: (4-bromo-2-chlorophenyl)methanol → 4-Bromo-1-(bromomethyl)-2-
chlorobenzene[2]

Materials:

(4-bromo-2-chlorophenyl)methanol

Dichloromethane (DCM), anhydrous

Carbon tetrabromide (CBr₄)

Triphenylphosphine (PPh₃)

Argon or Nitrogen gas supply

Standard laboratory glassware, ice bath, magnetic stirrer

Step-by-Step Methodology:[2]

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir

bar and a septum under an inert atmosphere (Argon or Nitrogen).

Reagent Addition: Dissolve (4-bromo-2-chlorophenyl)methanol (1.0 eq) in anhydrous

dichloromethane and add the solution to the flask.

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the

exothermicity of the reaction upon addition of the phosphine.
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Sequential Addition: Sequentially add carbon tetrabromide (1.05 eq) followed by the portion-

wise, careful addition of triphenylphosphine (1.05 eq). The formation of the PPh₃-Br₂ adduct

is rapid and exothermic.

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for

4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting alcohol spot is consumed.

Workup: Upon completion, concentrate the mixture under reduced pressure. The resulting

crude product will contain the desired compound and triphenylphosphine oxide as a major

byproduct.

Purification: Purify the residue by flash column chromatography on silica gel, typically using

a hexane/ethyl acetate gradient (e.g., 10% ethyl acetate in hexane), to afford the pure

product as a colorless oil.[2]

Protocol 2: Application in N-Alkylation
This protocol demonstrates the primary utility of the compound: the selective alkylation of a

nucleophile at the benzylic position. An amine is used as an example nucleophile. The use of a

mild base like potassium carbonate is sufficient to neutralize the HBr generated without

promoting significant elimination side reactions.

Materials:

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Primary or secondary amine (e.g., Benzylamine)

Potassium Carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:[8]
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Setup: In an oven-dried flask under an inert atmosphere, add 4-Bromo-1-(bromomethyl)-2-
chlorobenzene (1.0 eq) and anhydrous DMF.

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

Nucleophile Addition: Add the amine (1.2 eq) dropwise to the stirring suspension at room

temperature.

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should

be monitored by TLC.

Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract

the aqueous phase with ethyl acetate (3x).

Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and

salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-alkylated

product, which can be further purified by chromatography or recrystallization if necessary.

Applications in Drug Discovery and Medicinal
Chemistry
The unique reactivity profile makes this compound a valuable intermediate in the synthesis of

biologically active molecules.

Aldose Reductase Inhibitors: It has been directly used in the preparation of selective aldose

reductase inhibitors, which are investigated for the treatment of diabetic complications.[2]

SGLT2 Inhibitors: Structurally related isomers are critical intermediates in the industrial

synthesis of dapagliflozin and empagliflozin, blockbuster drugs used to treat type 2 diabetes.

[9][10] This underscores the importance of this chemical scaffold in modern pharmaceuticals.

Carbazole Synthesis: The compound is an excellent precursor for synthesizing carbazole

derivatives.[5] The carbazole nucleus is a "privileged scaffold" found in numerous natural

products and synthetic compounds with a wide array of biological activities, including

anticancer and antiviral properties.[5]
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HDAC Inhibitors: The reagent can serve as a starting point for constructing isoindolinone-

based molecules, which have shown promise as potent and selective inhibitors of histone

deacetylases (HDACs), a major target in oncology.[8]

Spectroscopic Characterization
Confirmation of the structure is typically achieved via Nuclear Magnetic Resonance (NMR)

spectroscopy.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show key signals:

δ 4.53 (s, 2H): A singlet integrating to two protons, corresponding to the benzylic

methylene (-CH₂) protons.[2] Its chemical shift is downfield due to the adjacent bromine

atom.

δ 7.29-7.56 (m, 3H): A series of doublets and doublet of doublets in the aromatic region,

corresponding to the three protons on the benzene ring.[2] The specific splitting patterns

(J-couplings) confirm the substitution pattern.

Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled

with appropriate care.

Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS

H314).[6][11]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields, and a lab coat.[12] All manipulations should be performed within a

certified chemical fume hood to avoid inhalation of vapors.[12]

Handling: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure

emergency safety showers and eyewash stations are accessible.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep

away from heat, ignition sources, and incompatible materials such as strong oxidizing agents

and bases.[4]
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Conclusion
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a strategically designed synthetic

intermediate whose value is derived from its predictable and differential reactivity. The ability to

selectively functionalize the benzylic position via nucleophilic substitution while reserving the

aryl halide for subsequent cross-coupling reactions provides a powerful and versatile tool for

constructing complex molecular architectures. Its demonstrated application in the synthesis of

precursors for various therapeutic agents solidifies its importance for researchers and

professionals in the field of drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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